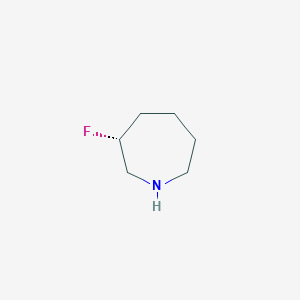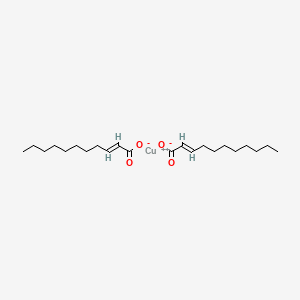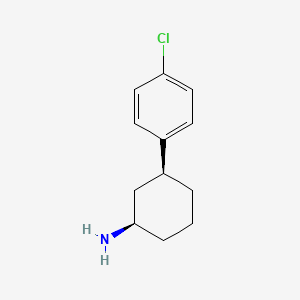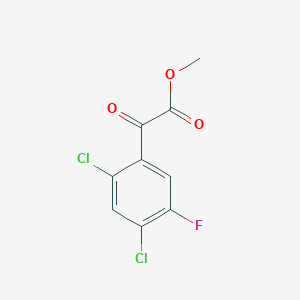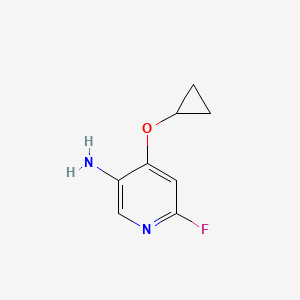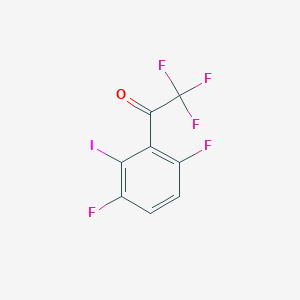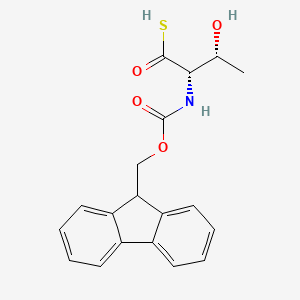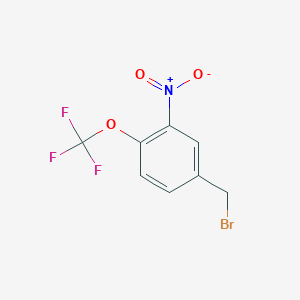
3-Nitro-4-(trifluoromethoxy)benzyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitro-4-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H6BrF3NO3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a nitro group at the 3-position and a trifluoromethoxy group at the 4-position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(trifluoromethoxy)benzyl bromide typically involves the bromination of 3-nitro-4-(trifluoromethoxy)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the benzylic position.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.
化学反应分析
Types of Reactions
3-Nitro-4-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The benzylic position can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogenation reactions are conducted under atmospheric or higher pressures of hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst. Chemical reductions are performed in aqueous or alcoholic solvents.
Oxidation: Oxidizing agents like potassium permanganate are used in aqueous or alkaline media, while chromium trioxide is used in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is 3-amino-4-(trifluoromethoxy)benzyl bromide.
Oxidation: Products include 3-nitro-4-(trifluoromethoxy)benzaldehyde and 3-nitro-4-(trifluoromethoxy)benzoic acid.
科学研究应用
3-Nitro-4-(trifluoromethoxy)benzyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting bacterial and viral infections.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
作用机制
The mechanism of action of 3-Nitro-4-(trifluoromethoxy)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. The trifluoromethoxy group imparts unique electronic and steric properties, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethoxy)benzyl bromide
- 3-(Trifluoromethoxy)benzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
- 3-(Trifluoromethyl)benzyl bromide
Uniqueness
3-Nitro-4-(trifluoromethoxy)benzyl bromide is unique due to the presence of both nitro and trifluoromethoxy groups on the benzene ring. The nitro group significantly enhances the compound’s reactivity towards nucleophiles, while the trifluoromethoxy group provides unique electronic properties that influence the compound’s chemical behavior. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules with specific properties.
属性
分子式 |
C8H5BrF3NO3 |
|---|---|
分子量 |
300.03 g/mol |
IUPAC 名称 |
4-(bromomethyl)-2-nitro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF3NO3/c9-4-5-1-2-7(16-8(10,11)12)6(3-5)13(14)15/h1-3H,4H2 |
InChI 键 |
KENCRXWILSWERV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CBr)[N+](=O)[O-])OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12850758.png)
![1-[[3,5-Bis(trifluoromethyl)phenyl]methylsulfonylmethyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12850760.png)
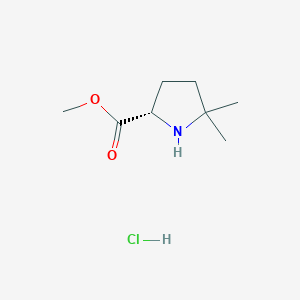
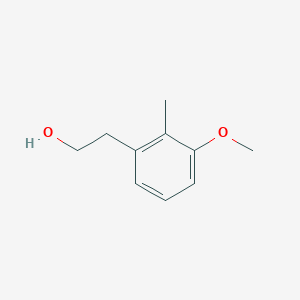
![2-[(4-Phenylquinazolin-2-yl)amino]ethanol](/img/structure/B12850770.png)
![tert-Butyl N-[(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]carbamate](/img/structure/B12850776.png)
![[3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B12850781.png)
